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Ochratoxins and related substances
Ochratoxins are a group of toxic metabolites primarily produced by certain fungi, notably Aspergillus and Penicillium species. These mycotoxins have gained significant attention due to their presence in various food products and feedstuffs, potentially leading to health concerns. Ochratoxin A (OTA) is the most extensively studied and widely distributed ochratoxin, known for its nephrotoxic, hepatotoxic, and potential carcinogenic effects. The detection of ochratoxins requires precise analytical methods due to their low levels in contaminated samples.
Ochratoxins pose a significant challenge in food safety and quality control, as they can contaminate cereal grains, coffee beans, wine, and other agricultural products during storage or processing. Regulatory agencies around the world have established maximum allowable limits for ochratoxin contamination to protect public health. Advanced purification technologies such as adsorption, distillation, and membrane filtration are employed in industries to remove these harmful substances from food and feed matrices.
Research into ochratoxins continues, focusing on developing more sensitive and selective detection methods, understanding their mechanisms of action, and exploring potential mitigation strategies to reduce human exposure.

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